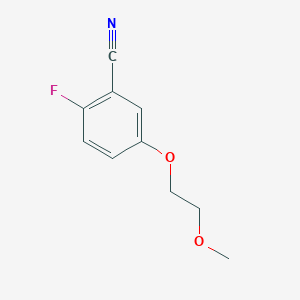

2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Description

Properties

IUPAC Name |

2-fluoro-5-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-13-4-5-14-9-2-3-10(11)8(6-9)7-12/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHOTJRJZFRTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

This guide provides a comprehensive technical overview of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, a robust synthetic protocol, and its applications, with a strong emphasis on safety and handling. The insights provided herein are grounded in established chemical principles and data from structurally analogous compounds to offer a complete scientific narrative.

Introduction and Strategic Importance

This compound is a substituted aromatic nitrile, a class of compounds that holds significant value in the fields of medicinal chemistry and materials science. The unique arrangement of its functional groups—a nitrile, a fluoro group, and a methoxyethoxy side chain—provides a versatile scaffold for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the fluorinated benzene ring offers metabolic stability and unique electronic properties, a common strategy in modern drug design.[1]

While not a household name, this compound and its analogs are crucial building blocks. For instance, closely related structures like 2-fluoro-5-formylbenzonitrile are key intermediates in the synthesis of complex pharmaceuticals, including the PARP inhibitor Olaparib, used in cancer therapy.[2][3][4][5] This positions this compound as a compound of interest for the development of novel therapeutics and other advanced materials.

Chemical Identity and Physicochemical Properties

The precise characterization of a chemical entity is foundational to its application. The structural details and properties of this compound are presented below.

Chemical Structure

The molecule consists of a benzonitrile core substituted with a fluorine atom at position 2 and a 2-methoxyethoxy group at position 5.

Caption: 2D structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2801182-45-4 |

| Molecular Formula | C₁₀H₁₀FNO₂ |

| Molecular Weight | 195.19 g/mol |

| SMILES | COC(OCCO)C1=CC(C#N)=C(F)C=C1 |

| InChI Key | (Predicted) YZGHXCFJWQJFEK-UHFFFAOYSA-N |

Physicochemical Properties

Experimental data for this specific compound is not widely published. The table below includes predicted values and, for comparison, experimental data for the closely related analog, 2-Fluoro-5-methoxybenzonitrile.

| Property | Value (this compound) | Reference Value (2-Fluoro-5-methoxybenzonitrile) |

| Appearance | White to off-white solid (Predicted) | White to almost white powder to crystal[1] |

| Melting Point | Not available | 80 - 84 °C[1] |

| Boiling Point | > 300 °C (Predicted) | 269.9 °C[6] |

| Density | ~1.2 g/cm³ (Predicted) | 1.18 g/cm³ (Predicted)[7] |

| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate (Predicted) | Soluble in Methanol[7] |

Synthesis and Purification

The proposed synthesis starts from commercially available 2-Fluoro-5-hydroxybenzonitrile and 1-bromo-2-methoxyethane . The hydroxyl group of the phenol is deprotonated by a suitable base to form a nucleophilic phenoxide, which then displaces the bromide from 1-bromo-2-methoxyethane in an Sₙ2 reaction.

Synthetic Workflow Diagram

Caption: Workflow for the proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be rigorously monitored at each stage to ensure reaction completion and purity.

Materials:

-

2-Fluoro-5-hydroxybenzonitrile (1.0 eq)

-

1-Bromo-2-methoxyethane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-5-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to the starting phenol). Begin vigorous stirring. Add 1-bromo-2-methoxyethane (1.2 eq) to the mixture via syringe.

-

Causality Insight: Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation without interfering with the nucleophile. K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol without causing side reactions. An excess of the electrophile ensures complete consumption of the limiting starting material.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-12 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture is spotted against the starting material. The reaction is complete upon the disappearance of the 2-Fluoro-5-hydroxybenzonitrile spot.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and rinse the solid with a small amount of ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Causality Insight: The water washes remove residual potassium salts and acetonitrile, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford this compound as a solid.

Spectroscopic Analysis

Structural elucidation relies on a combination of spectroscopic techniques. Below are the predicted data for this compound based on established principles of NMR and IR spectroscopy.[8][9]

| Technique | Predicted Data and Interpretation |

| ¹H NMR | Aromatic Protons (3H): Three distinct signals in the δ 7.0-7.6 ppm range. Expect complex splitting patterns (doublet of doublets) due to ³J(H-H) and ⁴J(H-F) coupling. -OCH₂CH₂O- Protons (4H): Two triplets in the δ 3.7-4.2 ppm range, each integrating to 2H. -OCH₃ Protons (3H): A sharp singlet around δ 3.4 ppm. |

| ¹³C NMR | Nitrile Carbon (-C≡N): ~115-120 ppm. Aromatic Carbons (6C): Signals between ~110-165 ppm. The carbon attached to fluorine will show a large ¹J(C-F) coupling (~240-250 Hz). Aliphatic Carbons (3C): Signals for the three carbons of the methoxyethoxy group will appear in the δ 59-71 ppm range. |

| IR Spectroscopy | Nitrile Stretch (C≡N): A sharp, strong absorption band around 2220-2240 cm⁻¹. Aryl-Alkyl Ether Stretch (C-O-C): Strong absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region. |

| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z = 196.07. [M+Na]⁺: Predicted at m/z = 218.05. |

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate.

-

Scaffold for Medicinal Chemistry: The benzonitrile moiety is a well-established pharmacophore and synthetic handle. The nitrile can be converted into other functional groups, allowing for the exploration of diverse chemical space.

-

Introduction of Favorable Moieties: The 2-fluoro substituent can enhance metabolic stability and binding affinity of a final drug molecule by altering its electronic properties and blocking sites of metabolism.[1] The methoxyethoxy side chain increases polarity and can improve the pharmacokinetic profile of a compound, potentially enhancing solubility and cell permeability.

-

Intermediate for Target Synthesis: This compound is an ideal precursor for creating more complex molecules. For example, the nitrile group could be a key anchoring point for coupling reactions, or the aromatic ring could undergo further substitution to build out a larger molecular framework, similar to the strategies used in the synthesis of kinase inhibitors and other targeted therapies.[3][4]

Safety and Handling

Based on data from structurally similar fluorinated benzonitriles, this compound should be handled as a hazardous substance.[10][11][12][13][14]

Hazard Identification

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 3/4) | H331/H332: Toxic/Harmful if inhaled |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First-Aid Measures

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[11]

References

-

Mol-Instincts. (n.d.). 2-Fluoro-5-methoxybenzonitrile (CAS 127667-01-0) Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]

-

Apicule. (n.d.). 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS No: 763114-25-6) API Intermediate Manufacturers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

SpectraBase. (n.d.). 2-fluoro-6-(p-methoxyphenoxy)benzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Brennan, N. F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

-

Leslie, J. M. (2020, September 18). IR/NMR example 2 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. apicule.com [apicule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 2-FLUORO-5-METHOXYBENZONITRILE CAS#: 127667-01-0 [m.chemicalbook.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. m.youtube.com [m.youtube.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Fluoro-5-methoxybenzonitrile AldrichCPR 127667-01-0 [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Solubility & Handling of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile in DMSO

Executive Summary

This technical guide provides a comprehensive framework for the solubilization, handling, and storage of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile (CAS: 2801182-45-4) in Dimethyl Sulfoxide (DMSO). Designed for medicinal chemists and assay development scientists, this document synthesizes physicochemical analysis with practical laboratory protocols.

While specific experimental solubility data for this distinct intermediate is proprietary or sparse in public repositories, its structural pharmacophore—combining a lipophilic fluorobenzene core with a polar nitrile and an amphiphilic glycol ether tail—predicts high solubility (>100 mM) in anhydrous DMSO. This guide details the mechanistic basis for this solubility, provides a self-validating preparation protocol, and outlines strategies to mitigate compound precipitation during aqueous dilution.

Part 1: Physicochemical Profile & Solubility Mechanism[1]

Structural Analysis

The solubility behavior of this compound is dictated by the interplay between its aromatic core and its functional substituents.

| Feature | Chemical Moiety | Solvation Interaction with DMSO |

| Core | Fluorobenzene Ring | |

| Polar Head | Nitrile (-CN) | Dipole-Dipole: The strong dipole of the nitrile group aligns with the sulfoxide dipole of DMSO, facilitating rapid dissolution. |

| Tail | 2-Methoxyethoxy | Hydrogen Bonding: The ether oxygens act as weak Hydrogen Bond Acceptors (HBA). While DMSO is an HBA, it solvates ether chains effectively through dipole interactions and by disrupting inter-molecular lattice energy. |

Predicted Solubility Parameters

Based on structural analogs (e.g., 2-Fluoro-5-methoxybenzonitrile) and Group Contribution Methods, the following properties guide the solvation strategy:

-

Molecular Weight: ~195.19 g/mol

-

Physical State: Solid (Powder/Crystal) at Room Temperature (RT).

-

LogP (Predicted): ~1.8 – 2.2 (Moderately Lipophilic).

-

DMSO Solubility: High . The compound lacks strong Hydrogen Bond Donors (HBD) like -OH or -NH, which often lead to strong crystal lattice energy. The presence of the flexible ether tail further lowers the melting point and lattice energy, enhancing solubility.

Part 2: Standard Operating Procedure (SOP) for Stock Preparation

Reagent Requirements

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%).[1]

-

Why: Water content >0.1% in DMSO can catalyze hydrolysis of the nitrile or induce precipitation of lipophilic compounds over time [1].

-

-

Vessel: Amber glass vials (borosilicate) with PTFE-lined caps.

-

Why: Protects from light (fluorinated aromatics can be photosensitive) and prevents plasticizer leaching from polypropylene tubes.

-

Preparation Protocol (10 mM Stock)

Objective: Prepare 1 mL of a 10 mM stock solution.

-

Calculation:

-

Weighing:

-

Tare an amber glass vial.

-

Weigh exactly 5.0 mg of this compound.

-

Record the exact mass (e.g., 5.02 mg).

-

-

Volume Adjustment:

-

Calculate required DMSO volume:

.

-

-

Solubilization:

-

Add the calculated volume of Anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Visual Check: Ensure the solution is perfectly clear. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage:

-

Overlay with inert gas (Argon/Nitrogen) if available to prevent moisture uptake.

-

Store at -20°C .

-

Workflow Visualization

Figure 1: Decision tree for the preparation and quality control of DMSO stock solutions.

Part 3: Handling & Aqueous Dilution

The "Crash-Out" Phenomenon

While this compound is highly soluble in DMSO, it is moderately lipophilic. Rapid dilution into aqueous buffers (e.g., PBS, Cell Media) can cause precipitation ("crashing out") if the local concentration exceeds the aqueous solubility limit [2].

Serial Dilution Strategy (Intermediate Dilution)

To maintain solubility during biological assays, avoid direct 1000-fold dilution. Use an intermediate step.

Protocol:

-

Stock: 10 mM in 100% DMSO.

-

Intermediate: Dilute 1:10 into culture medium or buffer (Result: 1 mM, 10% DMSO).

-

Critical: Add the DMSO stock into the buffer while vortexing, not the other way around.

-

-

Working Solution: Dilute intermediate 1:100 into final assay volume (Result: 10 µM, 0.1% DMSO).

Stability in Solution

-

Hygroscopicity: DMSO absorbs water from the air. At >10% water content, the solubility power for lipophilic compounds drops drastically. Always seal vials tightly.

-

Freeze-Thaw: Limit to <5 cycles. Repeated condensation introduces water. Aliquot stocks into single-use volumes (e.g., 50 µL) [3].

Part 4: Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Cloudiness upon DMSO addition | Impure compound (salts) or cold DMSO. | Sonicate at 37°C. If persistent, centrifuge; salts may be insoluble inorganic impurities. |

| Precipitation in Aqueous Buffer | Compound aggregation; concentration too high. | Reduce final concentration or add surfactant (e.g., 0.01% Tween-20) to the buffer. |

| Yellowing of Stock over time | Oxidation or hydrolysis of nitrile. | Check LC-MS purity. Discard if purity <95%. Store under Argon. |

Solubility Logic Diagram

Figure 2: Mechanistic interaction map contrasting DMSO solvation vs. aqueous instability.

References

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company L.L.C.[2] Bulletin 102. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution).[1]

-

BenchChem. (2025).[1] Application Note: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Link

-

BLD Pharm. (n.d.). Product Data Sheet: this compound (CAS 2801182-45-4).[3] Link

-

Fisher Scientific. (n.d.). Dimethyl Sulfoxide (DMSO) Chemical Properties and Safety Data. Link

Sources

Methodological & Application

using 2-Fluoro-5-(2-methoxyethoxy)benzonitrile as a pharmaceutical intermediate

Advanced Protocol for Kinase & PARP Inhibitor Scaffold Design[1]

Executive Summary

2-Fluoro-5-(2-methoxyethoxy)benzonitrile (CAS: 2801182-45-4 / Analogous to 127667-01-0 series) represents a strategic "next-generation" building block for small molecule drug discovery.[1] It combines the reactive electrophilicity of the 2-fluorobenzonitrile core—essential for nucleophilic aromatic substitution (

This specific ether linkage acts as a solubility-enhancing bioisostere , mimicking the pharmacokinetic (PK) benefits found in blockbuster kinase inhibitors like Gefitinib and Erlotinib , while offering a versatile handle for constructing Quinazoline (EGFR/HER2 targeting) and Phthalazinone (PARP targeting) scaffolds.

This guide details the synthesis, purification, and downstream application of this intermediate, focusing on its utility in constructing solubility-optimized heterocycles.

Strategic Utility & Chemical Profile

2.1 The "Solubility-Reactivity" Balance

In medicinal chemistry, the 2-fluorobenzonitrile motif is a "warhead precursor."[1] The fluorine atom is activated for displacement by amines (to form anilines or hydrazines), while the nitrile group is a precursor to amidines, amides, and heterocycles.

However, standard cores (e.g., 2-fluoro-5-methylbenzonitrile) often lead to lipophilic, poorly soluble drug candidates (High LogP).[1] The introduction of the 2-methoxyethoxy (PEG-like) group at the 5-position solves this by:

-

lowering LogP (increasing water solubility).

-

Maintaining Metabolic Stability (primary ethers are generally stable).

-

Providing Hydrogen Bond Acceptors (improving receptor binding affinity).

2.2 Comparative Analysis

| Feature | Standard Intermediate (2-Fluoro-5-methylbenzonitrile) | Target Intermediate (this compound) |

| Reactivity | High ( | High ( |

| Solubility | Low (Lipophilic) | High (Amphiphilic) |

| Primary Application | General Heterocycles | Kinase Inhibitors (EGFR), PARP Inhibitors |

| Key Drug Analog | Olaparib (Intermediate) | Gefitinib (Side chain), Erlotinib |

Protocol A: Synthesis of the Intermediate

Rationale: Direct alkylation of the phenolic precursor is the most atom-economical route.

Starting Material: 2-Fluoro-5-hydroxybenzonitrile Reagent: 1-Bromo-2-methoxyethane (or 2-Methoxyethyl 4-methylbenzenesulfonate for higher yield)[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2-Fluoro-5-hydroxybenzonitrile (1.0 equiv) and Acetonitrile (ACN) (10 vol).

-

Base Addition: Add Potassium Carbonate (

) (1.5 equiv). Ensure the base is finely ground to maximize surface area. -

Alkylation: Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise at room temperature.

-

Critical Control Point: If using the bromo-reagent, add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to accelerate the reaction via the Finkelstein mechanism.

-

-

Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by HPLC/TLC (Mobile Phase: Hexane:EtOAc 7:3).

-

Workup:

-

Purification: Recrystallize from Heptane/EtOAc (9:1) or purify via silica gel flash chromatography if high purity (>99%) is required.

Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.

Protocol B: Downstream Application (Quinazoline Synthesis)

Rationale: This protocol demonstrates the conversion of the intermediate into a 6-substituted quinazolin-4(3H)-one, a core scaffold for EGFR inhibitors.[1]

Phase 1: Nucleophilic Substitution (

)

The 2-fluoro position is activated by the ortho-cyano group.[1]

-

Reaction: Dissolve This compound (1.0 equiv) in DMSO (5 vol).

-

Nucleophile: Add Ammonia (7N in Methanol) (5.0 equiv) or Benzylamine (1.1 equiv) if a protected route is preferred.

-

Note: For direct quinazoline synthesis, Formamidine Acetate can sometimes be used directly, but the stepwise amination is more robust.

-

-

Conditions: Seal the vessel and heat to 100°C for 12 hours. The Fluorine is displaced by the amine.

-

Result: Formation of 2-Amino-5-(2-methoxyethoxy)benzonitrile .

Phase 2: Cyclization to Quinazoline Core

-

Reagent: Suspend the 2-amino intermediate (from Phase 1) in Ethanol (10 vol).

-

Cyclizer: Add Formamidine Acetate (1.5 equiv).

-

Reflux: Heat to reflux (78°C ) for 6–8 hours.

-

Isolation: Cool to 0°C. The product, 6-(2-methoxyethoxy)quinazolin-4(3H)-one , typically precipitates.[1] Filter and wash with cold ethanol.

Phase 3: Chlorination (Activation)

-

Reagent: Suspend the Quinazolinone in Thionyl Chloride (

) or -

Catalyst: Add a catalytic drop of DMF .

-

Reflux: Heat to reflux for 3 hours until the solution becomes clear.

-

Workup: Evaporate excess reagent. Neutralize carefully with saturated

and extract with DCM. -

Product: 4-Chloro-6-(2-methoxyethoxy)quinazoline .

-

Application: This chloride is now ready to react with various anilines (e.g., 3-chloro-4-fluoroaniline) to generate the final kinase inhibitor.[1]

-

Visualized Workflows (Graphviz)

Diagram 1: Synthesis & Divergent Applications

This diagram illustrates the synthesis of the intermediate and its two primary divergent paths: Route A (Quinazolines for Kinase Inhibition) and Route B (Indazoles/Phthalazines for PARP Inhibition).

Caption: Synthesis of the this compound intermediate and its divergence into Quinazoline (Kinase) and Indazole (PARP) scaffolds.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before downstream processing, the following specifications must be met:

| Test | Method | Specification |

| Purity | HPLC (C18 Column, ACN/H2O Gradient) | |

| Identity | Conforms to structure (Characteristic triplets at | |

| Water Content | Karl Fischer (KF) | |

| Residual Solvents | GC-HS | DMF/ACN within ICH limits |

Troubleshooting Note:

-

Impurity Alert: If the "O-alkylation" step is run too hot (>90°C) or with insufficient base, you may observe the N-alkylated byproduct (if using an amino-precursor) or hydrolysis of the nitrile to an amide.[1] Maintain strict temperature control.

References

-

Synthesis of 2-Fluoro-5-substituted Benzonitriles

-

Quinazoline Scaffold Synthesis (Gefitinib/Erlotinib Analogs)

- Title: "Quinazoline deriv

- Source: PubMed / NIH (General Reference on Quinazoline Chemistry).

-

URL:[Link] (Search: Quinazoline Synthesis Strategies)

-

Solubility Enhancement in Drug Design

- Title: "Strategies to Improve Solubility in Drug Discovery."

- Source: Expert Opinion on Drug Discovery.

-

URL:[Link]

-

Chemical Properties & Safety Data

Sources

- 1. 127667-01-0|2-Fluoro-5-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 4. 2-FLUORO-5-METHOXYBENZONITRILE CAS#: 127667-01-0 [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. 2-Fluoro-5-methoxybenzonitrile AldrichCPR 127667-01-0 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

Technical Application Note: Selective Reduction Strategies for Functionalized Fluorobenzonitriles

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the reduction of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile to 2-Fluoro-5-(2-methoxyethoxy)benzylamine .

The following guide prioritizes chemo-selectivity, specifically addressing the preservation of the aryl fluoride moiety and the suppression of secondary amine byproducts.

Target Molecule: 2-Fluoro-5-(2-methoxyethoxy)benzylamine CAS (Analogous): 1423037-33-5 (Generic structure reference) Molecular Weight: ~199.22 g/mol Application: Key intermediate in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and GPCR ligands.

Executive Summary & Chemoselective Analysis

The reduction of This compound presents two primary chemoselective challenges that distinguish it from standard nitrile reductions:

-

Aryl Fluoride Stability (The

Risk): The ortho-fluoro substituent is activated by the electron-withdrawing nitrile group (-

Mitigation: The 5-(2-methoxyethoxy) substituent is an electron-donating group (EDG). Through resonance, it increases electron density in the ring, deactivating the ortho-position towards nucleophilic attack. This intrinsic electronic protection allows for the use of standard hydride reagents if temperature is controlled.

-

-

Secondary Amine Formation: Partial reduction of the nitrile yields an imine intermediate (

). This imine can condense with the newly formed primary amine to generate a secondary amine dimer (-

Mitigation: In catalytic hydrogenation, this is suppressed by adding ammonia or acidic anhydrides . In hydride reductions, this is minimized by using a stoichiometric excess of the reducing agent to ensure rapid conversion of the imine to the amine.

-

Experimental Protocols

Method A: Lithium Aluminum Hydride (LAH) Reduction

Best For: Small-scale discovery (1g – 10g), rapid throughput. Mechanism: Nucleophilic hydride transfer.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent:

(2.0 - 2.5 equiv) - Note: Use pellets or 2.4M solution in THF for easier handling. -

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

). -

Quench: Water, 15% NaOH, Water (Fieser Method).[1]

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Reagent Prep: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to 0°C . Carefully add

(2.5 equiv).-

Critical: Do not add the solid nitrile directly to the solid LAH.

-

-

Addition: Dissolve the nitrile in minimal anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C over 30 minutes.

-

Why: Exotherm control prevents runaway side reactions (defluorination).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours.

-

Monitoring: Check TLC (System: 10% MeOH in DCM + 1%

). The nitrile spot (

-

-

Fieser Quench (The "1-1-3" Rule):

-

Cool the mixture back to 0°C .

-

Dilute with

(equal volume to THF). -

Add

mL Water (where -

Add

mL 15% NaOH . -

Add

mL Water .[2]

-

-

Isolation: Warm to RT and stir for 15 mins until a white granular precipitate forms. Filter through a Celite pad.[2][3]

-

Workup: The filtrate contains the free amine. Dry over

and concentrate.-

Note: The product is an oil. Due to the ether chain, it may be partially water-soluble. Do not use acidic washes during isolation.

-

Method B: Catalytic Hydrogenation (Raney Nickel)

Best For: Scale-up (>10g), Process Chemistry, Green Chemistry. Mechanism: Surface-catalyzed hydrogenation.

Reagents & Materials

-

Catalyst: Raney Nickel (approx. 50 wt% slurry in water). Active catalyst.

-

Solvent: 7N Ammonia in Methanol (

). -

Hydrogen Source:

gas (Balloon or Parr Shaker at 50 psi).

Step-by-Step Protocol

-

Catalyst Prep: Wash the Raney Nickel slurry (10-20 wt% loading relative to substrate) three times with anhydrous MeOH to remove water. Caution: Raney Ni is pyrophoric when dry. Keep wet.

-

Reaction Assembly: In a Parr hydrogenation bottle or autoclave, combine:

-

Hydrogenation: Purge the vessel with

(3x) and then -

Filtration: Carefully filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen blanket) to prevent catalyst ignition. Rinse with MeOH.

-

Concentration: Evaporate the solvent under reduced pressure. The ammonia will co-evaporate, leaving the pure benzylamine.

Visualization: Reaction Logic & Workflows

Logic Diagram: Mechanistic Pathway & Side Reaction Control

This diagram illustrates the competition between the desired reduction and the side reactions (Dimerization/Defluorination) and how the chosen protocols mitigate them.

Caption: Mechanistic pathway showing critical control points to prevent dimerization and defluorination.

Workflow Diagram: Fieser Quench Protocol (LAH)

Correct quenching is critical to maximize yield and safety.

Caption: The "1-1-3" Fieser workup protocol ensures aluminum salts precipitate as granular solids, preventing emulsions.

Analytical Data & Quality Control

The presence of the ether chain makes the product lipophilic but potentially hygroscopic.

| Test | Expected Result | Diagnostic Note |

| Appearance | Clear to pale yellow oil | Darkening indicates oxidation; store under Argon. |

| 1H NMR (DMSO-d6) | Diagnostic benzylic singlet. Disappearance of nitrile. | |

| 1H NMR (Ether) | Characteristic PEG-chain signals. | |

| 19F NMR | Singlet ~ -115 to -130 ppm | Shift should remain consistent with starting material; loss of signal implies defluorination. |

| HPLC Purity | >95% (210 nm or 254 nm) | Monitor for dimer impurity (usually elutes later due to higher lipophilicity). |

Salt Formation (Recommended for Storage): To convert the oily free base into a stable solid:

-

Dissolve the amine in

or EtOAc. -

Add 1.1 equiv of 4N HCl in Dioxane dropwise at 0°C.

-

Filter the white solid (Hydrochloride salt).

-

Recrystallize from Isopropanol/Ethanol if necessary.

References

-

Organic Syntheses. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Retrieved from [Link]

-

Clark, J. (2020). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]

-

National Institutes of Health (NIH). (2009). Reductions of aliphatic and aromatic nitriles with diisopropylaminoborane. PubMed. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. All reactions involving hydrides and hydrogen gas under pressure pose significant safety risks and should be performed in a fume hood with appropriate PPE.

Sources

SnAr reactions of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

An Application Guide and Protocols for the Nucleophilic Aromatic Substitution (SnAr) Reactions of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Abstract

This technical guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SnAr) reactions of this compound. This substrate is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the introduction of a wide array of functional groups. We will delve into the mechanistic underpinnings of the SnAr reaction, provide detailed, field-proven protocols for its reaction with various nucleophiles, and discuss the critical parameters that ensure successful and reproducible outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Introduction: The Strategic Value of this compound in SnAr Chemistry

Nucleophilic Aromatic Substitution (SnAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] Unlike electrophilic aromatic substitution, which requires electron-rich arenes, SnAr reactions proceed efficiently on electron-deficient aromatic systems.[3][4] This reactivity is crucial for the synthesis of complex molecules, particularly in the pharmaceutical industry where substituted aromatic moieties are ubiquitous.[5][6]

The substrate, this compound, is exceptionally well-suited for SnAr reactions due to a confluence of favorable structural features:

-

Activating Group: The nitrile (-CN) group at the C1 position is a potent electron-withdrawing group. Its strong inductive and resonance effects significantly reduce the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[2][7][8]

-

Leaving Group: The fluorine atom at the C2 position (ortho to the nitrile) serves as an excellent leaving group in the context of SnAr. While the C-F bond is inherently strong, the rate-determining step of the SnAr reaction is the initial nucleophilic attack. The high electronegativity of fluorine creates a strong dipole, rendering the ipso-carbon highly electrophilic and primed for attack.[4][9]

-

Modulating Group: The 5-(2-methoxyethoxy) substituent, while electronically classified as an electron-donating group, primarily serves to modulate the molecule's physical properties. Its presence can enhance solubility in organic solvents and provides an additional point for potential metabolic interactions in a drug discovery context. While it may have a slight deactivating electronic effect, this is overwhelmingly overcome by the powerful activation provided by the ortho-nitrile group.

This guide will provide the necessary protocols and scientific rationale to effectively utilize this versatile reagent.

The SnAr Mechanism: An Addition-Elimination Pathway

The SnAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[1][8] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the fluorine (the ipso-carbon). This forms a non-aromatic, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3]

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atom of the ortho-nitrile group. This resonance stabilization is the key factor that lowers the activation energy for the initial attack and makes the reaction feasible.[7][8]

-

Elimination & Aromatization: In the final, typically rapid step, the leaving group (fluoride ion, F⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[1][8]

Caption: General mechanism of the SnAr reaction.

Experimental Design: Keys to Success

Careful consideration of reaction parameters is essential for achieving high yields and purity.

| Parameter | Recommended Choice | Rationale & Expert Insights |

| Nucleophiles | Amines, Thiols, Alcohols, Phenols | These classes of nucleophiles are readily available and their reactivity is well-understood. The choice depends on the desired final product. Amines are generally very reactive, while alcohols require deprotonation to form a more potent alkoxide nucleophile.[1][7] |

| Solvent | Polar Aprotic (DMF, DMSO, NMP, Acetonitrile) | These solvents effectively solvate the counter-ion of the nucleophile but do not strongly hydrogen-bond with the nucleophile itself, preserving its reactivity. Anhydrous conditions are critical when using strong bases like NaH to prevent quenching.[1][10] |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, NaH, t-BuOK | A base is often required to deprotonate the nucleophile (e.g., thiols, alcohols) or to act as an acid scavenger for the HF formed during the reaction with amines. For alcohols and thiols, a strong, non-nucleophilic base like NaH or t-BuOK is used to generate the nucleophile in situ before adding the substrate. For amines, a weaker base like K₂CO₃ or Et₃N is sufficient.[1] |

| Temperature | 25 °C to 120 °C | The reaction temperature is highly dependent on the nucleophile's reactivity. Highly reactive nucleophiles (e.g., primary amines, thiolates) may proceed at room temperature, while less reactive ones (e.g., hindered amines, phenoxides) may require heating to achieve a reasonable reaction rate.[1][8] |

| Monitoring | TLC, LC-MS | Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the formation of the desired product mass. |

Standardized Protocols

The following protocols are robust starting points that can be optimized as needed. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with an Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of N-substituted derivatives.

-

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and K₂CO₃.

-

Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

-

Add morpholine via syringe and stir the mixture at room temperature.

-

Heat the reaction to 60-80 °C. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes).

-

Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Causality & Insights: The use of excess amine and a base (K₂CO₃) ensures the reaction goes to completion by driving the equilibrium forward and neutralizing the HF byproduct. Heating is often necessary to overcome the activation energy for less nucleophilic amines.

Protocol 2: Reaction with a Thiol (e.g., 4-methoxythiophenol)

This protocol involves the in situ generation of a potent thiolate nucleophile.

-

Materials:

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

4-methoxythiophenol (1.1 eq)

-

This compound (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH.

-

Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and decant the hexanes.

-

Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxythiophenol in anhydrous THF to the NaH suspension. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.

-

Add a solution of this compound in anhydrous THF to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates completion.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Causality & Insights: Thiols are not nucleophilic enough to react directly. The strong base, NaH, is required to deprotonate the thiol to form the highly nucleophilic thiolate anion. The reaction is performed at 0 °C initially to control the exothermic deprotonation step.

Experimental Workflow and Data Summary

A typical experimental workflow for these reactions is outlined below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. byjus.com [byjus.com]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

Application Notes & Protocols: Suzuki Coupling Partners for 2-Fluoro-5-(2-methoxyethoxy)benzonitrile Derivatives

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the construction of biaryl and heteroaryl structures.[3][4] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making the Suzuki coupling an indispensable tool in drug discovery and development.[5][6]

This guide focuses on the Suzuki coupling of 2-fluoro-5-(2-methoxyethoxy)benzonitrile derivatives. This substrate class is of particular interest due to the combined electronic effects of the fluoro, cyano, and alkoxy groups, which present unique challenges and opportunities for synthetic chemists. The insights and protocols provided herein are designed to empower researchers to navigate these complexities and successfully synthesize novel biaryl compounds.

Substrate Analysis: Reactivity of this compound

The reactivity of an aryl halide in Suzuki coupling is profoundly influenced by its electronic and steric properties.[7] In the case of this compound, the following factors are at play:

-

Fluorine as a Leaving Group: While aryl fluorides are typically the least reactive among aryl halides in oxidative addition to palladium(0), the presence of activating groups can facilitate this crucial step.[7]

-

Electron-Withdrawing Groups: The ortho-fluoro and para-cyano groups are strongly electron-withdrawing, which generally increases the reactivity of the aryl halide towards oxidative addition.[7] This electronic activation can help to overcome the inherent low reactivity of the C-F bond.

-

Alkoxy Group: The meta-methoxyethoxy group is an electron-donating group, which can have a modest deactivating effect. However, its influence is likely outweighed by the powerful electron-withdrawing nature of the fluoro and cyano substituents.

Given these characteristics, while challenging, the Suzuki coupling of this substrate is feasible with the appropriate choice of catalyst, ligand, and reaction conditions.

Strategic Selection of Coupling Partners: Boronic Acids and Their Derivatives

The choice of the organoboron coupling partner is critical for a successful Suzuki reaction. A wide variety of boronic acids and their derivatives are commercially available or can be readily synthesized.

Arylboronic Acids

Arylboronic acids are the most common coupling partners in Suzuki reactions due to their stability, commercial availability, and broad functional group tolerance.[1] For the coupling with this compound, both electron-rich and electron-poor arylboronic acids can be employed.[8]

-

Electron-rich arylboronic acids (e.g., those with methoxy or alkyl substituents) can enhance the rate of transmetalation.

-

Electron-poor arylboronic acids (e.g., those with nitro or trifluoromethyl groups) are also suitable partners.

Heteroarylboronic Acids

Heteroarylboronic acids are valuable for synthesizing biheteroaryl compounds, which are of significant interest in medicinal chemistry. Common examples include pyridinyl, thienyl, and furanyl boronic acids.

Boronic Esters and Trifluoroborates

In cases where the corresponding boronic acid is unstable or difficult to handle, boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can be excellent alternatives.[1][9] These derivatives often exhibit enhanced stability and can be used directly in the coupling reaction. MIDA (N-methyliminodiacetic acid) boronates are another class of "caged" boronic acids that offer exceptional stability and are deprotected under the reaction conditions.

The Catalytic System: Palladium, Ligands, and Bases

The success of a Suzuki coupling, particularly with a challenging substrate, hinges on the careful selection of the catalytic system.

Palladium Precatalysts

A variety of palladium(0) and palladium(II) precatalysts can be used. Common choices include:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, air-sensitive catalyst.

-

Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are often used in combination with phosphine ligands.[9]

-

Palladacycles: These are highly active and stable precatalysts that can lead to high turnover numbers.[10]

Ligand Selection: The Key to Success

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[1] For electron-deficient aryl fluorides, bulky and electron-rich phosphine ligands are generally preferred.[11]

-

Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling challenging substrates.[12]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are more electron-rich and often more robust than phosphine ligands, making them excellent choices for difficult couplings.[1]

The Role of the Base

The base is essential for the activation of the organoboron species and to facilitate the transmetalation step.[9][13] The choice of base can significantly impact the reaction rate and yield.[14]

-

Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used and effective bases.[15]

-

Phosphates: K₃PO₄ is another widely used and often highly effective base.[11]

-

Hydroxides: Stronger bases like NaOH or KOH can be beneficial in some cases, particularly when using boronic esters.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol).

-

Add the degassed solvent (5 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Illustrative Reaction Parameters

The following table provides a summary of typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids. These are illustrative and may require optimization.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 10 | 80-90 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 16 | 65-75 |

| 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 100 | 12 | 70-80 |

Visualizing the Process: Mechanism and Workflow

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][16][17]

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). [Link]

-

Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. (2006, April 19). [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - NSF Public Access Repository. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... | Download Scientific Diagram - ResearchGate. [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (2022, January 4). [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (2020, January 1). [Link]

-

A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts - Organic Chemistry Research. (2024, June 15). [Link]

-

Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2). [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions | Journal of the American Chemical Society. (2002, October 23). [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

-

B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16). [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

-

PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024, May 3). [Link]

-

The Suzuki Reaction - Chem 115 Myers. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]

-

Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - SciSpace. (2010, December 16). [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). [Link]

-

Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives - Green Chemistry (RSC Publishing). [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). [Link]

-

Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC - NIH. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jsynthchem.com [jsynthchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

Application Notes & Protocol: Strategic O-Alkylation for the Synthesis of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Document ID: AN-CSD-2026-02-16

Introduction: The Strategic Importance of O-Alkylated Benzonitriles

The synthesis of substituted aryl ethers is a cornerstone of modern medicinal and materials chemistry. The target molecule, 2-Fluoro-5-(2-methoxyethoxy)benzonitrile, represents a valuable structural motif, often serving as a key intermediate in the development of complex pharmaceutical agents and functional materials.[1][2] The introduction of the 2-methoxyethoxy side chain via an ether linkage can significantly modulate a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability.

This document provides a comprehensive guide to the synthesis of this target molecule via the O-alkylation of 2-fluoro-5-hydroxybenzonitrile. The core chemical transformation is the Williamson ether synthesis, a classic yet powerful method for forming ether bonds.[3][4] While fundamentally a straightforward SN2 reaction, the success of this synthesis hinges on a strategic selection of reagents and a nuanced understanding of the reaction mechanism to maximize yield and purity. We will explore the causality behind the choice of base, alkylating agent, and solvent, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

Mechanistic Rationale and Reagent Selection

The Williamson ether synthesis proceeds in two fundamental steps: the deprotonation of an alcohol (or phenol) to form a potent nucleophile (an alkoxide or phenoxide), followed by a nucleophilic attack on an alkyl halide.[5]

Caption: General mechanism for the Williamson ether synthesis.

Substrate Analysis: 2-Fluoro-5-hydroxybenzonitrile

The starting material, 2-fluoro-5-hydroxybenzonitrile, possesses electronic features that directly influence the reaction strategy. The presence of two electron-withdrawing groups (fluoro and cyano) significantly increases the acidity of the phenolic proton compared to phenol itself.[6] This enhanced acidity is advantageous, as it allows for complete deprotonation using a moderately weak and easily handled base, obviating the need for hazardous reagents like sodium hydride.[7]

-

Safety: 2-Fluoro-5-hydroxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[8][9] It is also a skin and eye irritant.[10] Appropriate personal protective equipment (PPE) is mandatory.

Alkylating Agent: 2-Bromoethyl methyl ether

The choice of alkylating agent is critical for ensuring the reaction proceeds via the desired SN2 pathway.

-

Primary Halide: 2-Bromoethyl methyl ether is a primary alkyl bromide. Primary halides are ideal substrates for SN2 reactions as they are sterically unhindered and less prone to the competing E2 elimination pathway that can plague reactions involving secondary or tertiary halides.[11]

-

Leaving Group: The bromide ion is an excellent leaving group, superior to chloride, leading to faster reaction rates. While an iodide would be even more reactive, the corresponding iodo-reagent is more expensive and often unnecessary for this type of transformation.[11]

-

Safety: 2-Bromoethyl methyl ether is a flammable liquid and vapor that is toxic if swallowed and causes skin and eye irritation.[12][13][14] It is also a lachrymator.[15] All manipulations must be performed in a certified chemical fume hood.

Base Selection: The Role of Potassium Carbonate

For the O-alkylation of electron-deficient phenols, potassium carbonate (K₂CO₃) is an excellent choice of base.[16][17]

-

Efficacy & Safety: It is sufficiently basic to deprotonate the acidic 2-fluoro-5-hydroxybenzonitrile but is a non-pyrophoric, easy-to-handle solid, making it significantly safer than alternatives like NaH.[17]

-

Heterogeneous Nature: In solvents like acetonitrile or acetone, K₂CO₃ is largely insoluble. The reaction occurs on the surface of the solid base, which can help moderate reactivity and simplify work-up, as the excess base can be removed by simple filtration.[7][16]

Solvent Selection: Facilitating the SN2 Reaction

The solvent plays a crucial role in controlling the reaction pathway. The competition between O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) is heavily influenced by the solvent.[18][19]

-

Aprotic Polar Solvents: Solvents such as Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), or acetone are the preferred choice. These solvents are polar enough to dissolve the reactants but are aprotic (lack acidic protons). They effectively solvate the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby promoting the desired O-alkylation pathway.[18][19]

-

Avoidance of Protic Solvents: Protic solvents like water or ethanol would form strong hydrogen bonds with the phenoxide oxygen, creating a bulky solvent shell that shields the oxygen and reduces its nucleophilicity, which can favor the undesired C-alkylation side reaction.[19]

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents

| Compound Name | Formula | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |

| 2-Fluoro-5-hydroxybenzonitrile | C₇H₄FNO | 137.11 | 1.0 | 1.37 g | 10.0 |

| 2-Bromoethyl methyl ether | C₃H₇BrO | 138.99 | 1.2 | 1.67 g (1.13 mL) | 12.0 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.0 | 2.76 g | 20.0 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | 50 mL | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Heating mantle with temperature controller

-

Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-hydroxybenzonitrile (1.37 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Addition of Alkylating Agent: With vigorous stirring, add 2-bromoethyl methyl ether (1.13 mL, 12.0 mmol) dropwise to the suspension at room temperature using a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.

-

Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting phenol.

-

Cooling and Filtration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

-

Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL). The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.[4][7]

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound as the final product.

Safety and Hazard Management

The safe execution of this protocol is paramount. A thorough risk assessment must be conducted before commencing any experimental work.

| Reagent | GHS Pictograms | Key Hazards | Recommended Precautions |

| 2-Fluoro-5-hydroxybenzonitrile | 💀, ❗ | Toxic (oral, dermal, inhalation), Skin/Eye Irritant[8][10] | Wear gloves, lab coat, and eye protection. Avoid creating dust. Handle in a fume hood. |

| 2-Bromoethyl methyl ether | 🔥, 💀, ❗ | Flammable, Toxic (oral), Skin/Eye Irritant, Lachrymator[12][13][15] | Keep away from ignition sources. Use in a fume hood. Wear appropriate gloves and eye/face protection. |

| Acetonitrile | 🔥, ❗ | Highly flammable liquid and vapor, Harmful if swallowed/inhaled/in contact with skin, Causes serious eye irritation. | Keep away from heat/sparks. Ground/bond container. Use in a well-ventilated area. |

| Potassium Carbonate | ❗ | Causes serious eye irritation, May cause respiratory irritation. | Avoid breathing dust. Wear eye protection. |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive base (absorbed moisture). 3. Degradation of alkylating agent. | 1. Increase reaction time and ensure reflux is maintained. 2. Use freshly opened or properly dried K₂CO₃. 3. Use a fresh bottle of 2-bromoethyl methyl ether. |

| Low Yield | 1. Inefficient work-up (product loss). 2. Competing side reactions (e.g., elimination). 3. Adsorption of product onto silica gel during chromatography. | 1. Ensure thorough extraction from the aqueous layer. 2. Ensure the temperature does not significantly exceed the reflux point. 3. Pre-treat silica with triethylamine solution or use a less polar eluent system if possible. |

| Presence of Side Products | 1. C-Alkylation. 2. Dimerization or polymerization. | 1. Ensure an aprotic polar solvent is used. C-alkylation is less common with this substrate but possible.[18] 2. Ensure an inert atmosphere is maintained. Avoid excessively high temperatures. |

References

-

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]

-

Dallinger, D., et al. (2016). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ResearchGate. Retrieved from [Link]

-

Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoethyl ethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for alkoxylation of phenols.

-

Semantic Scholar. (n.d.). Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoethyl methyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

-

ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]

- Bhongale, P., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

- Apollo Scientific. (2023).

- Google Patents. (n.d.). Alkylation of phenols.

-

Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Fluoro-5-Hydroxybenzonitrile. Retrieved from [Link]

-

Haz-Map. (n.d.). 2-Bromoethyl methyl ether. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

RSC Publishing. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Retrieved from [Link]

-

PubMed Central. (n.d.). Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. Retrieved from [Link]

- Wengryniuk, S. E., & Xiao, X. (2018). Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents. Synlett, 29(12), 1535-1543.

- Google Patents. (n.d.). Process for the preparation of 2-fluorobenzonitrile from saccharin.

-

MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

PubMed Central. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]

-

MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Khan Academy [khanacademy.org]

- 6. Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-Fluoro-5-hydroxybenzonitrile | 104798-53-0 [sigmaaldrich.com]

- 11. francis-press.com [francis-press.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-溴乙基甲基醚 | Sigma-Aldrich [sigmaaldrich.com]

- 15. 2-Bromoethyl methyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 16. researchgate.net [researchgate.net]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pharmaxchange.info [pharmaxchange.info]

Application Notes and Protocols for 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Version: 1.0

Abstract

This document provides a comprehensive guide to the proper storage, handling, and quality control of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile (CAS No. not explicitly available in the provided search results, but it is a derivative of benzonitrile). As a key intermediate in pharmaceutical and agrochemical synthesis, the integrity of this compound is paramount to the success of subsequent research and development activities.[1] These protocols are designed for researchers, scientists, and drug development professionals to ensure the stability, purity, and safe handling of this reagent. The causality behind each recommendation is explained to provide a deeper understanding of the material's properties.

Introduction: The Critical Role of Starting Material Integrity

This compound is a specialized benzonitrile derivative. The presence of a fluorine atom and a methoxyethoxy group on the benzonitrile scaffold imparts unique electronic properties that are leveraged in the synthesis of complex target molecules.[1] Fluorinated intermediates, in particular, are of high interest in medicinal chemistry for their ability to enhance metabolic stability and bioavailability of drug candidates.[2][3] The reactivity and stability of this compound are influenced by these functional groups, making stringent adherence to proper storage and handling protocols essential to prevent degradation and ensure experimental reproducibility.

The nitrile group can be susceptible to hydrolysis, and the aromatic ring's reactivity is modulated by its substituents. Therefore, improper storage can lead to the formation of impurities that may compromise the outcome of sensitive downstream applications. This guide provides a framework for maintaining the quality of this compound from receipt to use.

Recommended Storage Conditions

The primary objective of the storage protocol is to maintain the chemical integrity of this compound by protecting it from environmental factors that can induce degradation.

Temperature

For long-term storage, it is recommended to store this compound in a cool environment. A controlled temperature range of 4-8°C is advisable, as suggested for similar compounds.[4] Short-term storage at room temperature is generally acceptable, provided the environment is dry and out of direct sunlight.[5]

Rationale: Lower temperatures slow down the rate of potential degradation reactions. While the compound is stable under normal conditions, elevated temperatures can provide the activation energy for unwanted side reactions.[6]

Atmosphere

The compound should be stored in a tightly sealed container to minimize exposure to air and moisture.[6][7] For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.